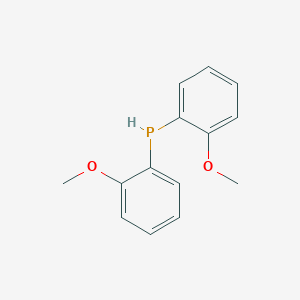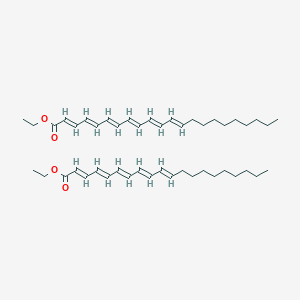
Angiosan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angiosan is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a synthetic compound that is used to study the biochemical and physiological effects of certain processes in the body.
Wissenschaftliche Forschungsanwendungen
Angiosan has been extensively studied for its potential use in various scientific research applications. It is commonly used to study the effects of certain biochemical and physiological processes in the body. Some of the research applications of Angiosan include:
1. Studying the effects of oxidative stress on cells and tissues.
2. Investigating the role of certain enzymes in the development of diseases such as cancer and Alzheimer's.
3. Studying the effects of certain drugs on the cardiovascular system.
Wirkmechanismus
The mechanism of action of Angiosan is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases.
Biochemische Und Physiologische Effekte
Angiosan has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress in cells and tissues, which can help prevent the development of various diseases. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Angiosan in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers who need large quantities of the compound for their experiments. However, one of the limitations of using Angiosan is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on Angiosan. Some of these include:
1. Investigating the effects of Angiosan on different types of cells and tissues.
2. Studying the potential use of Angiosan in the treatment of various diseases.
3. Investigating the mechanism of action of Angiosan in more detail.
4. Developing new synthetic compounds that are similar to Angiosan but have improved properties.
Conclusion:
In conclusion, Angiosan is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is commonly used to study the effects of certain biochemical and physiological processes in the body. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. There are several future directions for research on Angiosan, including investigating its potential use in the treatment of various diseases and developing new synthetic compounds that are similar to Angiosan but have improved properties.
Synthesemethoden
Angiosan is synthesized using a multi-step process that involves the use of various chemical reagents and catalysts. The process starts with the reaction of 2,4-dinitrophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then reacted with sodium ethoxide to form the final product, Angiosan.
Eigenschaften
CAS-Nummer |
132698-06-7 |
|---|---|
Produktname |
Angiosan |
Molekularformel |
C46H70O4 |
Molekulargewicht |
687 g/mol |
IUPAC-Name |
ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate;ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate |
InChI |
InChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-23H,3-11H2,1-2H3;12-21H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+;13-12+,15-14+,17-16+,19-18+,21-20+ |
InChI-Schlüssel |
MMALYCJZMJIMFA-KXXGSOBVSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OCC.CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OCC |
SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC.CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC |
Kanonische SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC.CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC |
Synonyme |
Angiosan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



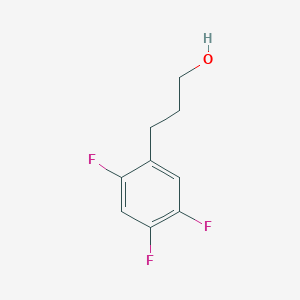
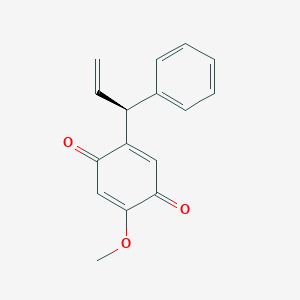
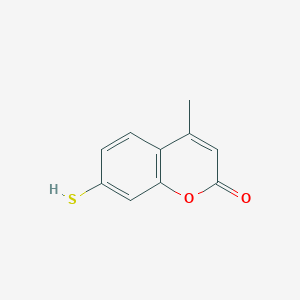
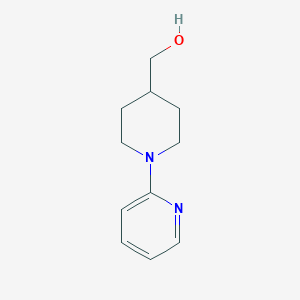

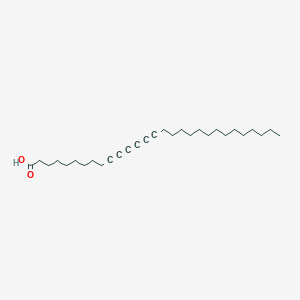
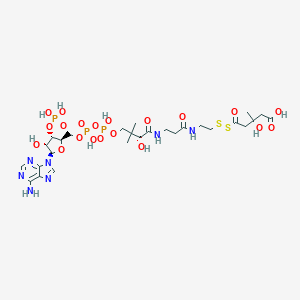
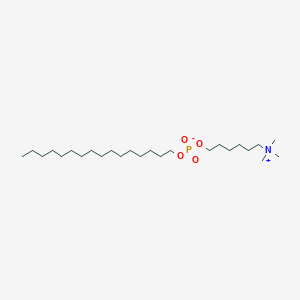
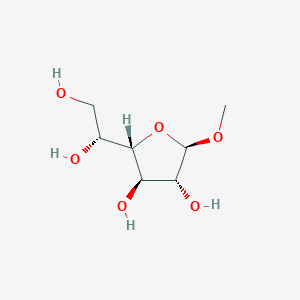
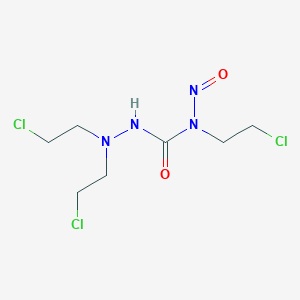
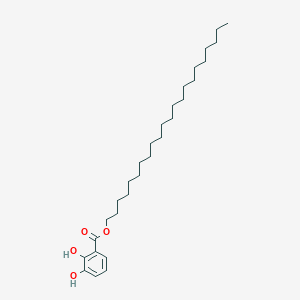
![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)
